molecular formula C22H17Cl2N3OS2 B2545172 3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 393847-51-3

3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2545172
CAS No.: 393847-51-3
M. Wt: 474.42
InChI Key: FSGWUXQHQXBSSJ-UHFFFAOYSA-N
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Description

“3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic compound that belongs to the class of thienoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,4-dichloroaniline, thiophene derivatives, and other reagents. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Cyclization: reactions to form the thienoquinoline core.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification: techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to cellular receptors to elicit a response.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: Other compounds in this class with varying substituents.

    Dichlorophenyl derivatives: Compounds with similar aromatic ring structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical properties.

Properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS2/c23-13-8-7-11(10-14(13)24)26-21(28)20-19(25)18-17(16-6-3-9-29-16)12-4-1-2-5-15(12)27-22(18)30-20/h3,6-10H,1-2,4-5,25H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGWUXQHQXBSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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